![molecular formula C17H15N3O2S B2484379 Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanon CAS No. 2034301-02-3](/img/structure/B2484379.png)
Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that 6-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole exhibits notable antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing significant inhibitory concentrations (IC50) against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | IC50 (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest its potential as an antimicrobial agent in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as illustrated in the following table:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10 |
A549 (Lung) | 12 |
HeLa (Cervical) | 8 |
Case studies have reported that derivatives of this compound showed enhanced activity when combined with conventional chemotherapeutics, indicating a synergistic effect.
Neurological Disorders
Recent research highlights the potential of 6-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole in treating neurological disorders such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase suggests it could enhance cholinergic neurotransmission, which is beneficial in managing cognitive decline associated with neurodegenerative diseases.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and supply .
Analyse Chemischer Reaktionen
Types of Reactions
6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Wirkmechanismus
The mechanism of action of 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrolidine-containing molecules. Examples are:
- 2-(4-pyridyl)benzothiazole
- 3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl-benzothiazole
Uniqueness
What sets 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of functional groups and ring systems, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Biologische Aktivität
6-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core, a pyrrolidine moiety, and a pyridine substituent. Its molecular formula is C17H15N3O2 with a molecular weight of approximately 293.32 g/mol. The structural diversity contributes to its potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H15N3O2 |
Molecular Weight | 293.32 g/mol |
CAS Number | 2034617-50-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, a study identified that derivatives of benzothiazole could induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death .
Mechanism of Action:
The mechanism by which 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole exerts its anticancer effects appears to involve:
- Activation of Apoptotic Pathways: Induction of procaspase-3 to caspase-3 conversion.
- Inhibition of Cell Proliferation: Significant reduction in cell viability in various cancer cell lines such as A431 and A549 at micromolar concentrations .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzothiazole nucleus can enhance biological activity. The presence of electron-donating groups and specific structural configurations has been linked to increased potency against cancer cell lines .
Case Studies
-
Study on Anticancer Efficacy:
- Objective: Evaluate the anticancer activity against U937 and MCF-7 cell lines.
- Findings: The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition at low concentrations. The study emphasized the role of the benzothiazole core in enhancing selectivity towards cancer cells .
-
Inflammatory Response Modulation:
- Objective: Investigate anti-inflammatory properties alongside anticancer activity.
- Findings: Compounds structurally similar to 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole showed reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) in vitro, suggesting dual functionality as both an anti-inflammatory and anticancer agent .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(12-1-2-15-16(9-12)23-11-19-15)20-8-5-14(10-20)22-13-3-6-18-7-4-13/h1-4,6-7,9,11,14H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRPRKBEBMOVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.